molecular formula C20H12O2 B1217842 Benzo(a)pyrene-4,5-diol CAS No. 57304-00-4

Benzo(a)pyrene-4,5-diol

Cat. No. B1217842
CAS RN: 57304-00-4
M. Wt: 284.3 g/mol
InChI Key: AFDHSXYOTGMEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxybenzo[a]pyrene is an ortho- and peri-fused polycyclic arene.

Scientific Research Applications

1. Carcinogenic Activity and DNA Binding

  • Benzo(a)pyrene-4,5-diol has been identified as a carcinogenic compound. It exhibits mutagenic and carcinogenic effects by interacting with cellular macromolecules (Weinstein et al., 1976).
  • It binds preferentially at the 2-amino group of guanine in cellular RNA and DNA in vivo, which may explain its carcinogenic potency (Koreeda et al., 1978).

2. Metabolic Activation and Mutagenicity

  • Benzo(a)pyrene-4,5-diol plays a role in the metabolic activation of polycyclic hydrocarbons, leading to tumor initiation in mouse skin (Macnab et al., 1976).
  • It has been shown to be significantly less active than other dihydrodiols of benzo[a]pyrene in initiating mouse skin tumors.

3. Enzymatic Conversion and Toxicity

  • The compound is metabolically converted to reactive diol epoxides, which have shown exceptional mutagenicity and toxicity in various biological systems (Newbold & Brookes, 1976).
  • The enzymatic conversion of benzo(a)pyrene to diol epoxides and their subsequent metabolic pathways have been a subject of research, elucidating the compound’s role in carcinogenesis (Yang et al., 1977).

4. Environmental Degradation

  • Studies have also looked into the degradation of Benzo[a]pyrene by bacteria like Mycobacterium vanbaalenii PYR-1. This research is crucial for understanding the environmental fate of such compounds (Moody et al., 2004).

properties

CAS RN

57304-00-4

Product Name

Benzo(a)pyrene-4,5-diol

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

benzo[a]pyrene-4,5-diol

InChI

InChI=1S/C20H12O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,21-22H

InChI Key

AFDHSXYOTGMEAP-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)O)O

Other CAS RN

57304-00-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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